molecular formula C21H24N4 B2948491 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole CAS No. 2380192-32-3

2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2948491
CAS No.: 2380192-32-3
M. Wt: 332.451
InChI Key: ZFUBYFZLTLQHPW-UHFFFAOYSA-N
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Description

2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining a benzodiazole ring with a pyrrolo-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it might bind to enzymes or receptors, altering their activity and thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrrolo-pyrrol compounds. These compounds share structural features but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole apart is its unique combination of a benzodiazole ring with a pyrrolo-pyrrol moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-23-20-10-6-5-9-19(20)22-21(23)25-14-17-12-24(13-18(17)15-25)11-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUBYFZLTLQHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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